4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
4-(N,N-Diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic small molecule characterized by:
- Core structure: A benzamide scaffold linked to a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety.
- A methyl group on the thiazolo-pyridine ring, which may influence conformational stability and metabolic resistance.
- Physicochemical properties: The hydrochloride salt enhances solubility in aqueous media, critical for bioavailability.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S2.ClH/c1-15(2)12-26(13-16(3)4)31(28,29)18-8-6-17(7-9-18)21(27)24-22-23-19-10-11-25(5)14-20(19)30-22;/h6-9,15-16H,10-14H2,1-5H3,(H,23,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAAYCOVZZPNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 402.6 g/mol. The structure features a thiazolo[5,4-c]pyridine ring system and a sulfamoyl group, which may enhance its biological activity compared to simpler analogs.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Potential as an inhibitor of specific kinases involved in cancer progression. |
| Anti-inflammatory Effects | Modulation of inflammatory pathways; may reduce cytokine production. |
| Antimicrobial Properties | In vitro studies suggest effectiveness against certain bacterial strains. |
| Neuroprotective Effects | Possible protective effects on neuronal cells under stress conditions. |
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest the following pathways:
- Kinase Inhibition : The compound may inhibit specific kinases that play critical roles in cell signaling pathways associated with cancer and inflammation.
- Modulation of Cytokine Production : It may influence the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.
- Antimicrobial Mechanisms : The presence of the sulfamoyl group may enhance interactions with bacterial enzymes or receptors.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- A study published in PubMed highlighted the development of related thiazolo[5,4-c]pyridine derivatives that demonstrated potent activity against various cancer cell lines, suggesting that structural modifications can significantly impact efficacy .
- Another research article focused on the anti-inflammatory properties of sulfamoyl-containing compounds, showing a reduction in inflammatory markers in animal models .
- A comparative study revealed that derivatives with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
a. Sulfamoyl Substituents
- Target Compound vs. : The diisobutylsulfamoyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the butyl-ethyl variant in . Branched alkyl chains may improve binding to hydrophobic pockets in target proteins.
- Target Compound vs.
b. Aromatic Ring Modifications
- Nitro Group () : The 3-nitro substitution in creates a highly electron-deficient benzamide ring, contrasting with the sulfamoyl group’s electron-rich nature in the target compound. This difference could influence interactions with charged or polar residues in biological targets.
c. Thiazolo-Pyridine Substituents
Hypothetical Pharmacokinetic Implications
- Solubility : The hydrochloride salt in the target compound and improves aqueous solubility, whereas the nitro derivative may require formulation optimization due to lower solubility.
- Metabolic Stability : The tert-butyl group in and diisobutyl groups in the target compound may confer resistance to oxidative metabolism compared to linear alkyl chains in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
